molecular formula C11H15BrO2 B1275498 1-(4-Bromobutoxy)-2-methoxybenzene CAS No. 3257-51-0

1-(4-Bromobutoxy)-2-methoxybenzene

Cat. No. B1275498
CAS RN: 3257-51-0
M. Wt: 259.14 g/mol
InChI Key: IBOIPLXRAWCRMO-UHFFFAOYSA-N
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Description

The compound "1-(4-Bromobutoxy)-2-methoxybenzene" is a halogenated organic molecule that is part of a broader class of compounds known as halogenated methoxybenzenes or anisoles. These compounds are of interest due to their presence in the environment and potential applications in various chemical syntheses. The papers provided discuss related compounds and their synthesis, structure, and environmental occurrence, which can provide insights into the properties and reactions of "1-(4-Bromobutoxy)-2-methoxybenzene" .

Synthesis Analysis

The synthesis of related halogenated methoxybenzenes typically involves multiple steps, including bromination, hydrolysis, and other functional group transformations. For instance, "Methyl 4-Bromo-2-methoxybenzoate" was synthesized from 4-bromo-2-fluorotoluene through a sequence of reactions, including bromination and methoxylation, with an overall yield of about 47% and high purity . This suggests that a similar approach could be used for synthesizing "1-(4-Bromobutoxy)-2-methoxybenzene," albeit with modifications to introduce the butoxy group at the appropriate stage.

Molecular Structure Analysis

The molecular structure of halogenated methoxybenzenes can be complex, with the halogen atoms influencing the overall conformation and reactivity of the molecule. For example, in "2-Amino-4-(4-bromophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile," the bromobenzene ring is almost perpendicular to the fused-ring system, indicating that the presence of bromine can significantly affect the molecular geometry . This information is relevant when considering the molecular structure of "1-(4-Bromobutoxy)-2-methoxybenzene," as the bromine atom could similarly influence its conformation.

Chemical Reactions Analysis

The reactivity of halogenated methoxybenzenes is influenced by the presence of electron-donating and electron-withdrawing groups. In the study of bromination of 2,6-dimethyl-4-methoxybenzyl alcohols, the presence of such groups at the benzylic position strongly affected the outcome of the reaction, leading to various bromination products . This indicates that "1-(4-Bromobutoxy)-2-methoxybenzene" could also undergo diverse reactions depending on the nature of substituents present and reaction conditions.

Physical and Chemical Properties Analysis

While specific data on "1-(4-Bromobutoxy)-2-methoxybenzene" is not provided, the physical and chemical properties of halogenated methoxybenzenes can be inferred from related compounds. For example, the presence of bromine and chlorine atoms in the marine troposphere suggests that these compounds have significant volatility and can be transported over long distances . Additionally, the synthesis of "Methyl 4-Bromo-2-methoxybenzoate" with high purity implies that halogenated methoxybenzenes can be isolated and characterized using techniques such as gas chromatography .

Scientific Research Applications

Application in Organic Chemistry

  • Specific Scientific Field : Organic Chemistry .
  • Summary of the Application : “1-(4-Bromobutoxy)-2-methoxybenzene” is used in the synthesis of chalcones and quinolin-2-ones . Chalcones are 1,3-diphenyl-2-propene-1-one derivatives, in which two aromatic rings are linked by a three carbon, unsaturated carbonyl system . The derivatives of quinolin-2-one and phenanthridin-6-one are very important starting materials for drugs, materials with different applications, and as reagents in organic synthesis .
  • Methods of Application or Experimental Procedures : Chalcones are synthesized by the Claisen–Schmidt condensation reaction using substituted acetophenones and arylaldehydes in the presence of ethanol and NaOH . The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation is not only practical and efficient, but also applicable to the isotopic labeling of carbonyl carbon, which is beneficial for the subsequent drug discovery and production .
  • Results or Outcomes : The synthesis of these compounds is quite meaningful for both scientific research and industrial application . These reactions have aroused great interest and gave us a clear direction for future research .

Application in Crystallography

  • Specific Scientific Field : Crystallography .
  • Summary of the Application : “1-(4-Bromobutoxy)-2-methoxybenzene” is used in the synthesis of three chalcone derivatives with a bromo-substituted butoxy side chain . These chalcones are important in the field of crystallography as they help in understanding the molecular conformation, hydrogen bonding, and C—Br contact .
  • Methods of Application or Experimental Procedures : The crystal structures of these chalcones are synthesized by the Claisen–Schmidt condensation reaction using substituted acetophenones and arylaldehydes in the presence of ethanol and NaOH .
  • Results or Outcomes : The crystal structures of these chalcones provide valuable insights into their molecular conformation, which is crucial for their applications in various fields .

Application in Ionic Liquids

  • Specific Scientific Field : Ionic Liquids .
  • Summary of the Application : “1-(4-Bromobutoxy)-2-methoxybenzene” is used in the synthesis of benzaldehyde-functionalized ionic liquids . These ionic liquids have diverse reactivity and are used as soluble supports for various organic reactions .
  • Methods of Application or Experimental Procedures : The benzaldehyde-functionalized ionic liquids are synthesized by quaternization of N-alkylimidazole with benzaldehyde-functionalized alkyl bromides under microwave irradiation .
  • Results or Outcomes : These benzaldehyde-functionalized ionic liquids can easily be oxidized or reduced, leading to the formation of the corresponding carboxyl-functionalized ionic liquids or benzylic alcohol-functionalized ionic liquids .

Application in Crystallography

  • Specific Scientific Field : Crystallography .
  • Summary of the Application : “1-(4-Bromobutoxy)-2-methoxybenzene” is used in the synthesis of three chalcone derivatives with a bromo-substituted butoxy side chain . These chalcones are important in the field of crystallography as they help in understanding the molecular conformation, hydrogen bonding, and C—Br contact .
  • Methods of Application or Experimental Procedures : The crystal structures of these chalcones are synthesized by the Claisen–Schmidt condensation reaction using substituted acetophenones and arylaldehydes in the presence of ethanol and NaOH .
  • Results or Outcomes : The crystal structures of these chalcones provide valuable insights into their molecular conformation, which is crucial for their applications in various fields .

Application in Ionic Liquids

  • Specific Scientific Field : Ionic Liquids .
  • Summary of the Application : “1-(4-Bromobutoxy)-2-methoxybenzene” is used in the synthesis of benzaldehyde-functionalized ionic liquids . These ionic liquids have diverse reactivity and are used as soluble supports for various organic reactions .
  • Methods of Application or Experimental Procedures : The benzaldehyde-functionalized ionic liquids are synthesized by quaternization of N-alkylimidazole with benzaldehyde-functionalized alkyl bromides under microwave irradiation .
  • Results or Outcomes : These benzaldehyde-functionalized ionic liquids can easily be oxidized or reduced, leading to the formation of the corresponding carboxyl-functionalized ionic liquids or benzylic alcohol-functionalized ionic liquids .

Safety And Hazards

“1-(4-Bromobutoxy)-2-methoxybenzene” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been classified for acute oral toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

1-(4-bromobutoxy)-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO2/c1-13-10-6-2-3-7-11(10)14-9-5-4-8-12/h2-3,6-7H,4-5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBOIPLXRAWCRMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60402203
Record name 1-(4-bromobutoxy)-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromobutoxy)-2-methoxybenzene

CAS RN

3257-51-0
Record name 1-(4-Bromobutoxy)-2-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3257-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-bromobutoxy)-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LT Servedio - 2017 - trace.tennessee.edu
The use of biomass as a viable, renewable feedstock for the production of energy and as a surrogate for the petrochemical industry has generated a tremendous amount of research …
Number of citations: 3 trace.tennessee.edu

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